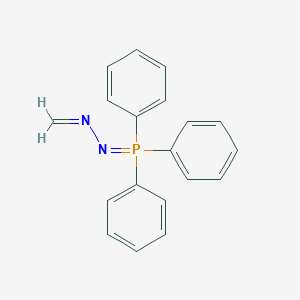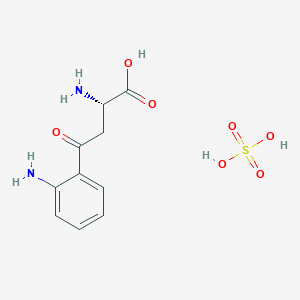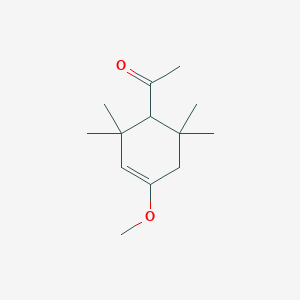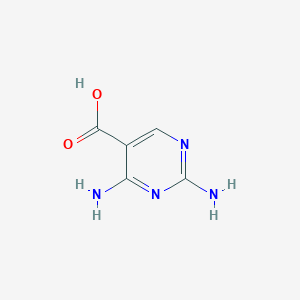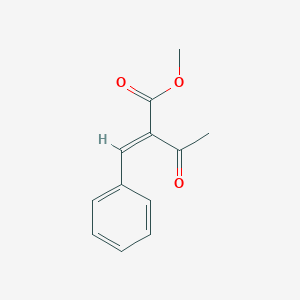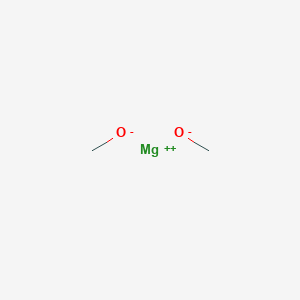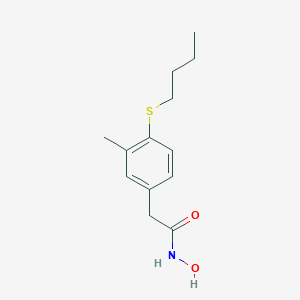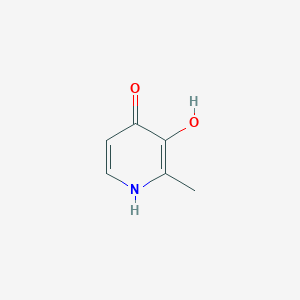
3-羟基-2-甲基-4(1H)-吡啶酮
概述
描述
3-hydroxy-2-methyl-4(1H)-pyridinone, also known as Maltol, Larixinic acid, Palatone, and Veltol, is a natural compound . It is found in various substances such as chicory, roasted malt, breads, milk, heated butter, uncured smoked pork, cocoa, coffee, roasted barley, roasted peanuts, roasted filbert, soybean, in the bark of larch tree, in pine needles, and more .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone can be achieved through various methods. For instance, a novel copper complex [CuL (bipy) (H 2 O)]·H 2 O was synthesized by solvothermal reaction . Another method involves the transformation of maltol into the crystalline O-benzylated 2-methylpyridin-4(1H)-one in a two-step process via alkylation and subsequent treatment with aqueous ammonia .Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-methyl-4(1H)-pyridinone has been confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
3-hydroxy-2-methyl-4(1H)-pyridinone reacts with uranyl salts [UO 2 (NO 3) 2] in aqueous acidic solutions to yield the compounds [UO(2)(ma)(2)(H(2)O)].H(2)O and [UO(2)(dpp)(Hdpp)(2)(H(2)O)]ClO(4) .Physical And Chemical Properties Analysis
3-hydroxy-2-methyl-4(1H)-pyridinone is a powder with a molecular weight of 126.11 g/mol . It has a melting point of 160-164 °C .科学研究应用
Iron Chelation Therapy
3-hydroxy-2-methyl-4(1H)-pyridinone is also known as Deferiprone . It is a hydroxy ketone derivative and is used as an iron chelator . It is used in the treatment of iron overload in patients with thalassemia major when current chelation therapy is inadequate .
Bacterial Killing Assays
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone (OH-pyridone) may be used in bacterial killing assays . This application is particularly useful in the field of microbiology for studying the effects of various substances on bacterial viability .
Cytotoxicity Studies
This compound has been employed as a hydroxyketone chelating agent and its cytotoxic action against oral human normal and tumor cell lines has been evaluated . This makes it useful in cancer research and drug development .
Complex Formation with Uranyl Salts
It reacts with uranyl salts [UO2(NO3)2] in aqueous acidic solution to afford mononuclear complexes ([UO2(dpp)(Hdpp)2(H2O)]ClO4) . X-ray studies have been conducted to examine the structure and geometry of these complexes .
Biodiesel Production
In biodiesel production, 1-butyl-3-methylimidazolium tetrachloro-indate ([BMIM][lnCl4]) IL was used as reaction media for the methanolysis of soybean oil to biodiesel in the presence of tin-based catalyst [Sn(3-hydroxy-2-methyl-4-pyrone)2(H2O)2], and 83% biodiesel yield .
Synthesis of Other Compounds
3-hydroxy-2-methyl-4(1H)-pyridinone can be used as a starting material or intermediate in the synthesis of other complex compounds .
安全和危害
未来方向
3-hydroxy-2-methyl-4(1H)-pyridinone has potential applications in various fields. For instance, it has been used as a chelating agent for the treatment of iron overload and related disorders . Furthermore, it has been suggested that this compound could be a candidate for narrow band gap semiconductors .
作用机制
Target of Action
3-Hydroxy-2-methyl-4(1H)-pyridinone, also known as Maltol, is a natural compound It has been found to exhibit cytotoxic activity against certain cancer cells .
Mode of Action
It is known to interact with its targets, possibly leading to cytotoxic effects
Biochemical Pathways
It is known that certain lipidic metabolites are synthesized through discrete biochemical pathways involving the condensation of anthranilate with β-keto-fatty acids, which are the direct precursors of alkyl-quinolones (aqs) . AQs are hydrophobic molecules, some of which are exclusively packaged in the outer membrane vesicles (OMVs) of certain bacteria .
Result of Action
It has been found to exhibit cytotoxic activity against certain cancer cells , indicating that it may induce cell death or inhibit cell proliferation in these cells.
Action Environment
It is known that the compound is a natural product found in various sources , suggesting that it may be stable in a variety of environmental conditions.
属性
IUPAC Name |
3-hydroxy-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPIJQQMRLUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878905 | |
| Record name | 4-Pyridinone,3-OH-2-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4(1H)-pyridinone | |
CAS RN |
17184-19-9 | |
| Record name | 17184-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

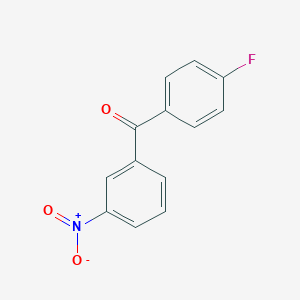

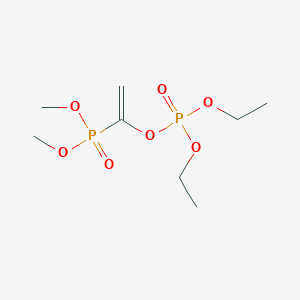
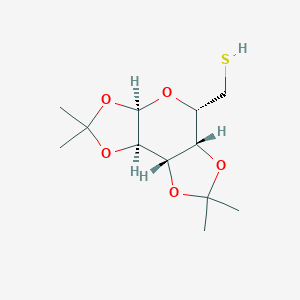
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
